2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
Description
Historical Development of Quinazolinone Chemistry
The quinazolinone nucleus traces its origins to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid with cyanide. This seminal work established the foundational synthetic route using anthranilic acid derivatives, a strategy still prevalent in modern methodologies. Weddige’s 1887 introduction of the term “quinazoline” marked a critical milestone in systematizing nomenclature, while Paal and Bush’s 1889 numbering convention provided structural clarity for subsequent derivatives.
The mid-20th century witnessed quinazolinones transition from chemical curiosities to therapeutic agents, exemplified by the 1951 introduction of methaqualone as a sedative-hypnotic. This clinical breakthrough catalyzed intensive structure-activity relationship studies, revealing the 4-quinazolinone configuration as particularly bioactive. Contemporary databases now catalog over 300,000 quinazoline-containing compounds, with approximately 40,000 demonstrating biological activity.
Table 1: Key Historical Milestones in Quinazolinone Chemistry
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1869 | Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline | First reported quinazolinone derivative |
| 1887 | Weddige coins “quinazoline” | Standardized nomenclature |
| 1951 | Methaqualone commercialization | First major therapeutic application |
| 1960-2010 | Development of 100+ quinazoline-based drugs | Expansion into diverse therapeutic areas |
Position of 2-(Aminomethyl)-3,4-Dihydroquinazolin-4-One in Heterocyclic Chemistry
This compound ($$ \text{C}9\text{H}{10}\text{ClN}_3\text{O} $$) occupies a distinct niche within heterocyclic chemistry, combining features of both aromatic quinazolines and partially saturated dihydroquinazolines. The aminomethyl group at C2 introduces a primary amine functionality that facilitates hydrogen bonding interactions, while the 3,4-dihydro configuration reduces ring aromaticity, potentially enhancing metabolic stability compared to fully unsaturated analogs.
Structural analyses reveal critical electronic features:
- The C4 carbonyl group ($$ \text{C=O} $$) establishes hydrogen bond acceptor capabilities
- The fused benzene ring provides planar rigidity for target binding
- Protonation of the aminomethyl group under physiological conditions enhances water solubility
These attributes make the compound particularly amenable to structural diversification, serving as a platform for generating analogs with tailored physicochemical properties.
Significance in Medicinal Chemistry and Drug Discovery
Dihydroquinazolinones demonstrate remarkable therapeutic potential across multiple disease domains. The 2-(aminomethyl) derivative’s structural features align with pharmacophore requirements for several target classes:
Key Therapeutic Applications:
- Neurological Disorders : Analogs inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a target for Alzheimer’s disease
- Oncology : Related scaffolds show activity against bromodomain-containing proteins involved in epigenetic regulation
- Infectious Diseases : Structural analogs exhibit antiviral activity against vaccinia and adenoviruses
Table 2: Biological Activities of Representative Dihydroquinazolinones
Quinazolinone Scaffolds as Privileged Structures
The concept of “privileged scaffolds” – molecular frameworks capable of interacting with multiple biological targets – finds strong validation in quinazolinone chemistry. Several factors contribute to this status:
- Structural Versatility : Allows substitutions at C2, C3, N1, and N3 positions without compromising core integrity
- Bioisosteric Potential : The carbonyl group mimics peptide bonds, enabling target engagement similar to natural ligands
- Synthetic Accessibility : Multiple efficient synthesis routes enable rapid analog generation
Notable examples of quinazolinone-based drugs include:
- Olcegepant : 3,4-Dihydroquinazolinone derivative developed as a calcitonin gene-related peptide receptor antagonist for migraine
- PFI-1 : BET bromodomain inhibitor derived from dihydroquinazolinone fragment screening
The 2-(aminomethyl) substitution pattern in the subject compound represents a strategic modification to enhance blood-brain barrier penetration while maintaining target affinity, a critical consideration in central nervous system drug development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFITWZBSSYVVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the reaction of 2-aminobenzylamine with appropriate aldehydes or ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinazoline ring. The final product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine and heterocyclic core undergo oxidation under controlled conditions.
Example :
-
Reaction with hydrogen peroxide (H₂O₂) in acidic media yields the corresponding quinazolin-4-one oxide derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | HCl (1M), 60°C, 4h | Oxidized quinazolinone | 78% |
Alkylation and Acylation
The aminomethyl group participates in nucleophilic substitution and condensation reactions.
Key pathways :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).
| Reaction Type | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF | N-Methyl derivative | 85% | |
| Acylation | AcCl | Pyridine, RT | Acetamide derivative | 92% |
Cyclocondensation Reactions
The compound acts as a precursor in synthesizing fused heterocycles.
Example :
-
Reaction with aldehydes in aqueous media catalyzed by reverse zinc oxide micelles forms 2,3-dihydroquinazolin-4(1H)-one derivatives .
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | ZnO micelles (10 mol%) | H₂O, RT, 1h | 2-(4-Nitrobenzyl)-dihydroquinazolinone | 99% |
Hydrolysis Reactions
The dihydroquinazolinone ring is susceptible to hydrolysis under basic conditions.
Example :
-
Treatment with NaOH opens the ring, yielding anthranilamide derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (2M) | Reflux, 6h | Anthranilamide | 68% |
Metal-Free Catalytic Reactions
The compound participates in DMAP-catalyzed cyclization to form quinazoline-2,4-diones .
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Boc)₂O | DMAP (10 mol%) | CH₃CN, MW, 30min | Quinazoline-2,4-dione | 79% |
Functional Group Compatibility
The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO) without compromising reactivity. Stability studies show decomposition >200°C, making it suitable for high-temperature reactions .
Mechanistic Insights
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family, characterized by a bicyclic structure containing nitrogen atoms. Its synthesis typically involves several key steps that can vary based on desired purity and yield. Recent studies have focused on optimizing synthetic routes for efficiency and sustainability, such as using reverse zinc oxide micelles as catalysts in aqueous media for high-yield production .
Biological Activities
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride exhibits a range of biological activities that make it a valuable scaffold in drug design. Key therapeutic potentials include:
- Anticancer Activity : Compounds within the quinazolinone class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, offering potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Cancer Research : A study demonstrated its ability to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Studies : In vitro tests showed that derivatives of this compound had significant activity against resistant strains of bacteria and fungi .
- Inflammation Models : Animal studies indicated that treatment with this compound reduced markers of inflammation in models of arthritis .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, as listed in product catalogs, include dihydrochloride or hydrochloride salts of heterocyclic amines. Below is a comparative analysis based on core structures, substituents, and inferred applications:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Diversity: The quinazolinone core in 1955498-69-7 is distinct from pyrazolone, pyrrolidine, or triazole analogs. Quinazolinones are renowned for binding to ATP pockets in kinases, whereas pyrazolones are associated with cyclooxygenase inhibition . The benzoate ester (1909312-83-9) introduces electrophilic bromine and hydrazine groups, making it reactive in cross-coupling reactions, unlike the more stable quinazolinone derivative.
Substituent Effects: The 2-aminomethyl group in 1955498-69-7 may enhance blood-brain barrier permeability compared to the polar hydrazinyl (1909312-83-9) or phenyl groups in other analogs. Chiral pyrrolidine (1909294-50-3) and triazole (54463-82-0) derivatives suggest stereoselective biological interactions, whereas 1955498-69-7 lacks chiral centers.
Solubility and Stability: All listed compounds are hydrochloride/dihydrochloride salts, ensuring moderate aqueous solubility. However, the quinazolinone’s aromaticity may reduce metabolic degradation compared to less conjugated systems like pyrazolones.
Research Implications and Limitations
- Pharmacological Potential: Quinazolinones like 1955498-69-7 are under investigation for tyrosine kinase inhibition (e.g., EGFR), while triazole derivatives (54463-82-0) are explored for antimicrobial activity . Direct comparative studies on potency or selectivity are absent in available literature.
- Synthetic Utility: The brominated benzoate (1909312-83-9) serves as a versatile intermediate, whereas 1955498-69-7’s functional groups may limit its reactivity in non-biological contexts.
Notes
- Evidence Gaps: No peer-reviewed studies directly comparing 1955498-69-7 with its analogs were identified in the provided sources. Data on pharmacokinetics or toxicity are unavailable.
- Structural Inference : Conclusions are drawn from structural similarities to well-characterized heterocycles. Experimental validation is required to confirm hypothesized applications.
Biological Activity
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for a range of biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_10H_12Cl_2N_4O
Antimicrobial Activity
Research has shown that derivatives of 3,4-dihydroquinazolin-4-one exhibit notable antimicrobial properties. A study evaluated a series of 2,3-dihydroquinazolin-4(1H)-one analogues against Mycobacterium tuberculosis, revealing that several compounds demonstrated moderate to good anti-TB activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25.0 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2b | 12.5 | Potent |
| Others | 25.0 | Moderate |
Anticancer Activity
The anticancer potential of the compound has been explored in various studies. For instance, certain derivatives have shown effectiveness against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity exhibited by this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anti-TB Evaluation : A study synthesized novel 2,3-dihydroquinazolin-4(1H)-one derivatives and tested them against Mycobacterium tuberculosis. The most potent compound showed an MIC of 12.5 µg/mL, highlighting the potential for developing new anti-TB agents from this class of compounds .
- Anticancer Screening : Various derivatives were screened against breast and lung cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, indicating substantial cytotoxicity towards these cancer cells .
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating signaling pathways associated with inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, and what critical parameters influence yield?
- Methodological Answer : A common approach involves refluxing precursors in ethanol with catalytic acetic acid, followed by solvent evaporation and crystallization. Key parameters include solvent polarity (e.g., ethanol vs. DMSO), reaction time (e.g., 4–18 hours), and stoichiometric ratios of intermediates. Purification via water-ethanol crystallization can improve yield (65% in analogous syntheses) . Optimizing pH during cyclization and using anhydrous conditions may reduce side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a well-closed, light-protected container under inert gas (e.g., nitrogen) at 2–8°C. Solubility in methanol and water suggests aqueous buffers or polar aprotic solvents for stock solutions. Avoid prolonged exposure to moisture or high temperatures, as dihydrochloride salts may hydrolyze or degrade .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity. Confirm structural integrity via H/C NMR (e.g., amine proton signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS). Compare against pharmacopeial reference standards for impurities like unreacted intermediates or hydrolysis byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:
- Solvent : Test DMSO for faster cyclization vs. ethanol for milder conditions.
- Catalyst : Screen Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Temperature : Higher temperatures (e.g., 80°C) may reduce reaction time but risk decomposition.
Monitor intermediates via TLC and adjust stoichiometry to minimize diastereomers .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodological Answer : Cross-validate assays using standardized protocols. For enzyme inhibition studies:
- Control : Include known inhibitors (e.g., aminopterin) as benchmarks .
- Purity : Re-test activity after repurifying the compound via column chromatography.
- Buffer conditions : Assess pH-dependent solubility (e.g., dopamine hydrochloride’s solubility in methanol ). Conflicting IC values may arise from aggregation or solvent effects.
Q. What strategies resolve conflicting solubility data in literature?
- Methodological Answer : Perform systematic solubility profiling:
- Solvent screening : Test aqueous buffers (pH 1–10), DMSO, and methanol.
- Temperature : Measure solubility at 25°C vs. 37°C using gravimetric analysis.
- Salt form : Compare dihydrochloride vs. free base solubility (e.g., dopamine hydrochloride’s high water solubility ). Publish detailed experimental conditions to contextualize discrepancies.
Q. How to design a study investigating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Docking studies : Model the quinazolinone core’s interaction with enzyme active sites (e.g., dihydrofolate reductase).
- Mutagenesis : Validate binding residues via site-directed mutagenesis. Reference methods from trypsin inhibition studies with analogous amidine derivatives .
Q. What safety protocols are critical for handling this compound in vivo studies?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For acute exposure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
